molecular formula C14H14N2O3 B14734081 4-Pyridinecarbamic acid, p-methoxybenzyl ester CAS No. 4867-78-1

4-Pyridinecarbamic acid, p-methoxybenzyl ester

Cat. No.: B14734081
CAS No.: 4867-78-1
M. Wt: 258.27 g/mol
InChI Key: WYSLOIGWNJRZDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarbamic acid, p-methoxybenzyl ester typically involves the reaction of 4-pyridinecarbamic acid with p-methoxybenzyl chloride in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . The reaction proceeds via a nucleophilic substitution mechanism, where the base deprotonates the carbamic acid, making it a stronger nucleophile that can attack the electrophilic carbon in the p-methoxybenzyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarbamic acid, p-methoxybenzyl ester undergoes several types of chemical reactions, including:

    Oxidation: The p-methoxybenzyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-methoxybenzyl group can yield p-methoxybenzaldehyde or p-methoxybenzoic acid, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

4-Pyridinecarbamic acid, p-methoxybenzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyridinecarbamic acid, p-methoxybenzyl ester primarily involves its role as a protecting group. The p-methoxybenzyl group protects alcohols by forming less reactive ethers, which can be selectively deprotected under oxidative conditions . This selective deprotection is facilitated by the electron-donating methoxy group, which stabilizes intermediary radicals and oxonium ions during the deprotection process.

Comparison with Similar Compounds

Similar Compounds

    Benzyl esters: Similar to p-methoxybenzyl esters but lack the methoxy group, making them less reactive under oxidative conditions.

    Tetrahydropyranyl (THP) ethers: Used as protecting groups for alcohols but require different deprotection conditions.

    Trimethylsilyl (TMS) ethers: Another class of protecting groups for alcohols, but they are more sensitive to acidic conditions.

Uniqueness

4-Pyridinecarbamic acid, p-methoxybenzyl ester is unique due to its ability to be selectively deprotected under mild oxidative conditions, thanks to the electron-donating methoxy group. This property makes it particularly useful in complex organic synthesis where selective deprotection is crucial .

Properties

CAS No.

4867-78-1

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

(4-methoxyphenyl)methyl N-pyridin-4-ylcarbamate

InChI

InChI=1S/C14H14N2O3/c1-18-13-4-2-11(3-5-13)10-19-14(17)16-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H,15,16,17)

InChI Key

WYSLOIGWNJRZDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC2=CC=NC=C2

Origin of Product

United States

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